molecular formula C19H17BrN4O3S2 B2668487 N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 391869-44-6

N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2668487
CAS RN: 391869-44-6
M. Wt: 493.39
InChI Key: UDFGNCWIQHBPFM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17BrN4O3S2 and its molecular weight is 493.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Human Adenosine A3 Receptor Antagonists

Research on thiazole and thiadiazole derivatives, including compounds with methoxyphenyl and acetamido groups, has shown potential as selective antagonists for human adenosine A3 receptors. These compounds exhibit high binding affinity and selectivity, making them interesting for studies related to signal transduction pathways of adenosine A3 receptors. Such research can contribute to the development of new therapeutic agents for conditions mediated by these receptors (Jung et al., 2004).

Anticancer and Antiviral Activities

Thiadiazole derivatives have also been synthesized and tested for their in vitro anticancer and antiviral activities. Certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against specific virus strains, suggesting their utility in the development of new anticancer and antiviral drugs (Havrylyuk et al., 2013).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds substituted with thiadiazole derivative groups have been synthesized, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antioxidant, Antimicrobial, and Toxic Properties

Studies on Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have explored their antioxidant, antimicrobial, and toxic properties. These compounds have been evaluated for their potential in medical applications, particularly in combating bacterial infections and oxidative stress (Al-Khazragie et al., 2022).

Molecular Properties as Anti-HIV Drugs

Acetamide derivatives have been analyzed through density functional theory (DFT) studies for their potential as anti-HIV drugs. The local reactivity and interaction energies suggest that certain acetamide derivatives with specific substitutions may be potent anti-HIV drugs, highlighting the importance of molecular design in drug development (Oftadeh et al., 2013).

properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-27-15-8-2-12(3-9-15)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFGNCWIQHBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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